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Compound of Interest

Compound Name: 1-[4-(4-Pyridinyl)phenyl]-ethanone

Cat. No.: B2460363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological activities of 1-[4-(4-Pyridinyl)phenyl]-ethanone. This document is

intended for researchers, scientists, and professionals in the field of drug development and

medicinal chemistry.

Core Molecular Data
1-[4-(4-Pyridinyl)phenyl]-ethanone, a ketone derivative featuring a phenyl group linked to a

pyridine ring, is a versatile scaffold in medicinal chemistry. Its structural characteristics,

particularly the presence of the nitrogen-containing pyridine ring, are often associated with a

range of biological activities.

Property Value Reference

Molecular Formula C₁₃H₁₁NO

Molecular Weight 197.23 g/mol

CAS Number 70581-00-9

Synonyms
4-(4-Acetylphenyl)pyridine, 4'-

(4-Pyridyl)acetophenone
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Synthesis Protocol: Suzuki-Miyaura Coupling
The synthesis of 1-[4-(4-Pyridinyl)phenyl]-ethanone is commonly achieved through a

palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields

and good functional group tolerance.

Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling to synthesize 1-[4-(4-Pyridinyl)phenyl]-
ethanone is as follows:

Reactants:

4-Bromopyridine hydrochloride

4-Acetylphenylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

Solvent:

A mixture of Dimethoxyethane (DME) and water.

Procedure:

To a reaction vessel, add 4-bromopyridine hydrochloride (1 equivalent), 4-

acetylphenylboronic acid (1.1 equivalents), potassium carbonate (3 equivalents), and a

catalytic amount of palladium(II) acetate and triphenylphosphine.

The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

A degassed mixture of DME and water (typically in a 4:1 ratio) is added to the reaction

mixture.
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The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred for 12-24

hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC)

or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, the reaction mixture is cooled to room temperature and the organic layer

is separated.

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The crude product is then purified by column chromatography on silica gel to yield 1-[4-(4-
Pyridinyl)phenyl]-ethanone.
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Figure 1. Workflow for the Suzuki-Miyaura synthesis of 1-[4-(4-Pyridinyl)phenyl]-ethanone.
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Potential Biological Activity and Signaling Pathway
Involvement
While specific biological data for 1-[4-(4-Pyridinyl)phenyl]-ethanone is limited in publicly

available literature, its structural analogs have shown promising activity in several areas of drug

discovery, particularly in oncology. The pyridine and phenyl-ethanone motifs are present in

numerous compounds with known biological functions.

Cytotoxicity of Structural Analogs
Studies on compounds with similar core structures have demonstrated cytotoxic effects against

various cancer cell lines. This suggests that 1-[4-(4-Pyridinyl)phenyl]-ethanone could be a

valuable starting point for the development of novel anticancer agents.

Compound Type Cell Line IC₅₀/ED₅₀ Reference

Pyridinone Derivative

(SK-25)

MiaPaCa-2

(Pancreatic Cancer)
1.95 µM [1]

Indole-acylhydrazone-

pyridinone Derivatives

MCF7 (Breast

Cancer)
< 25 µg/mL [2]

Indole-acylhydrazone-

pyridinone Derivatives

MDA-MB-231 (Breast

Cancer)
25-50 µg/mL [2]

Pyridino[2,3-f]indole-

4,9-dione Derivative

(Compound 5)

XF 498 (CNS Tumor) 0.006 µg/mL [3]

Pyridino[2,3-f]indole-

4,9-dione Derivative

(Compound 5)

HCT 15 (Colon

Cancer)
0.073 µg/mL [3]

Pyridino[2,3-f]indole-

4,9-dione Derivative

(Compound 7)

HCT 15 (Colon

Cancer)
0.065 µg/mL [3]

Note: The data presented is for structural analogs and not for 1-[4-(4-Pyridinyl)phenyl]-
ethanone itself. Further experimental validation is required.
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Potential Inhibition of CDK/Cyclin Signaling
Research on a structurally related compound, phenyl-1-pyridin-2yl-ethanone, has indicated that

it can function as an iron chelator and subsequently inhibit HIV-1 transcription.[4] This inhibition

is mediated through the modulation of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-

Dependent Kinase 9 (CDK9) activities.[4] This suggests a potential mechanism of action for 1-
[4-(4-Pyridinyl)phenyl]-ethanone and its derivatives in interfering with cell cycle progression

and transcription, pathways that are often dysregulated in cancer.

The proposed signaling pathway involves the inhibition of CDK2, which in turn affects the

phosphorylation and activation of CDK9. CDK9, as part of the positive transcription elongation

factor b (P-TEFb) complex, is crucial for the elongation phase of transcription.
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Figure 2. Postulated signaling pathway involving inhibition of CDK2 and subsequent

downstream effects on transcription.

Conclusion
1-[4-(4-Pyridinyl)phenyl]-ethanone represents a molecule of significant interest for medicinal

chemists and drug discovery professionals. Its straightforward synthesis via Suzuki-Miyaura

coupling and the known biological activities of its structural analogs make it a promising

scaffold for the development of novel therapeutics, particularly in the field of oncology. Further

investigation into its specific biological targets and mechanism of action is warranted to fully

elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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